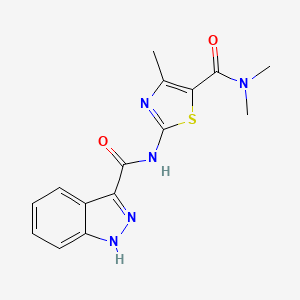
2-(1H-indazole-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Indazole derivatives are synthesized through various chemical procedures, focusing on achieving high potency, selectivity, and desirable physicochemical properties. For example, the synthesis of indazole and indole carboxamides, closely related to the compound , involves standard synthetic procedures that yield highly potent and selective inhibitors with high overall yields. Such compounds are synthesized for their selective inhibition properties, indicating a robust synthetic strategy that could potentially be applied to the synthesis of 2-(1H-indazole-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide (Tzvetkov et al., 2014).
Molecular Structure Analysis
The molecular structure of indazole derivatives, including our compound of interest, is critical for their interaction with biological targets. Structural elucidation through techniques such as X-ray crystallography and computational modeling helps understand the compound's binding mechanisms and interaction with enzyme binding sites. This detailed analysis supports the design of highly potent and selective compounds (Lu et al., 2017).
Chemical Reactions and Properties
Indazole derivatives participate in various chemical reactions that enhance their biological activity. For instance, the modification of the carboxamide linker in indazole derivatives has led to the discovery of novel classes of inhibitors. This demonstrates the compound's versatility in undergoing chemical transformations to improve its selectivity and potency (Tzvetkov et al., 2014).
Aplicaciones Científicas De Investigación
Monoamine Oxidase Inhibitors
Indazole-carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds, such as N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide and N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide, demonstrate significant selectivity towards MAO-B over MAO-A, indicating potential applications in treating neurological disorders such as Parkinson's disease and Alzheimer's disease (Tzvetkov et al., 2014).
Poly(ADP-ribose)polymerase (PARP) Inhibitors
The development of indazole-7-carboxamide derivatives as PARP inhibitors has been reported, showcasing their efficacy in BRCA-1 and -2 mutant tumors. These inhibitors display antiproliferative activities against cancer cells deficient in BRCA-1 and BRCA-2, with high selectivity over proficient cells. This research underscores the potential of indazole-carboxamide derivatives in cancer therapy, particularly for patients with genetic predispositions to breast and ovarian cancers (Jones et al., 2009).
Antiviral Agents
Research into thiazole derivatives, including those related to the compound of interest, has identified potential antiviral activities. Specific thiazole nucleosides were synthesized and evaluated for their in vitro activity against various viruses, including herpes virus and rhinovirus. These studies contribute to the exploration of new antiviral compounds that could lead to the development of novel therapies for viral infections (Srivastava et al., 1977).
Antimicrobial and Antiproliferative Activities
Indazole-carboxamide derivatives have also been investigated for their antimicrobial and antiproliferative properties. These compounds have shown efficacy against a range of microbial pathogens and cancer cell lines, highlighting their potential as broad-spectrum antimicrobial agents and anticancer drugs. The synthesis and evaluation of these compounds contribute to the search for new therapeutic agents in the fight against infectious diseases and cancer (Maggio et al., 2011).
Mecanismo De Acción
Target of Action
The compound, also known as N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide, is a synthetic cannabinoid . Synthetic cannabinoids are designed to mimic the effects of natural cannabinoids by interacting with the same receptors in the body, primarily the CB1 and CB2 receptors .
Mode of Action
As a synthetic cannabinoid, this compound likely interacts with the CB1 and CB2 receptors in a similar manner to other cannabinoids . The interaction with these receptors can lead to a variety of physiological effects, including changes in perception, mood, consciousness, cognition, and motor function .
Biochemical Pathways
Based on its classification as a synthetic cannabinoid, it is likely that it affects the endocannabinoid system . This system plays a role in a variety of physiological processes, including pain sensation, mood, appetite, and memory .
Pharmacokinetics
Synthetic cannabinoids are generally lipophilic, which allows them to cross the blood-brain barrier and interact with central nervous system receptors . They are often metabolized in the liver, and their metabolites can be detected in urine .
Result of Action
Synthetic cannabinoids can have a variety of effects, including psychoactive effects due to their interaction with cb1 receptors in the brain . They can also have peripheral effects due to their interaction with CB2 receptors, which are found in various tissues throughout the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other substances can affect the stability of the compound . Additionally, individual factors such as the user’s metabolism, overall health, and use of other substances can influence the compound’s efficacy and the user’s response to it .
Propiedades
IUPAC Name |
2-(1H-indazole-3-carbonylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-8-12(14(22)20(2)3)23-15(16-8)17-13(21)11-9-6-4-5-7-10(9)18-19-11/h4-7H,1-3H3,(H,18,19)(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWWXKFNHWSMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NNC3=CC=CC=C32)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2496275.png)


![N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide](/img/structure/B2496280.png)
![N-benzyl-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2496281.png)
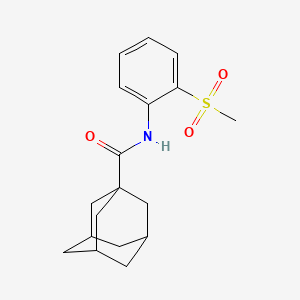

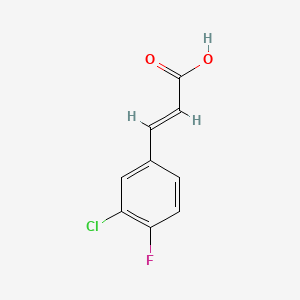
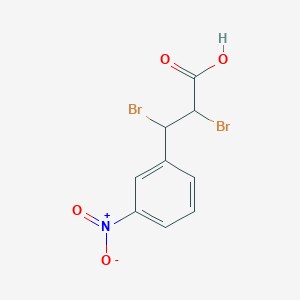
![8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2496289.png)
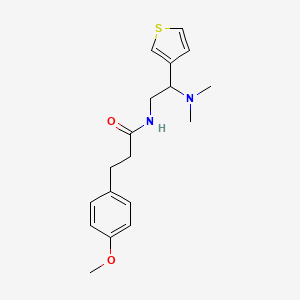

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2496295.png)
